4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluoromethyl group, a dimethoxyphenyl group, and a pyrazolyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Core: This is usually achieved through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and difluoromethylamine.
Introduction of the Pyrazolyl Group: This step involves the reaction of the pyrimidine intermediate with 5-methyl-1H-pyrazole under suitable conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
- **N-[4-(CHLOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
Uniqueness
The presence of the difluoromethyl group in N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE imparts unique chemical and biological properties compared to its analogs. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications.
Properties
CAS No. |
1174846-99-1 |
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Molecular Formula |
C19H21F2N5O2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21F2N5O2/c1-12-6-7-23-26(12)9-8-22-19-24-14(11-15(25-19)18(20)21)13-4-5-16(27-2)17(10-13)28-3/h4-7,10-11,18H,8-9H2,1-3H3,(H,22,24,25) |
InChI Key |
KQWPVPAANKLTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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